Superior Antimalarial Potency Over Unsubstituted Chalcone
In a direct head-to-head comparison within the same study, the target compound demonstrates significantly greater antimalarial activity than the parent unsubstituted chalcone. The 2,2',4'-trimethoxy substitution pattern (CAS 62536-70-3) yields an IC50 of 15.8 µM against the Plasmodium falciparum K1 strain, a 3.5-fold improvement over the unsubstituted chalcone (IC50 = 55.5 µM). This data establishes that the triple methoxy substitution is not redundant but rather a key driver of activity [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 15.8 µM |
| Comparator Or Baseline | Unsubstituted chalcone (compound 135): 55.5 µM |
| Quantified Difference | 3.5-fold improvement |
| Conditions | Plasmodium falciparum K1 strain, [3H] hypoxanthine uptake assay |
Why This Matters
This confirms that the specific methoxy substitution pattern is crucial for activity, making it a superior choice for antimalarial screening over the simpler, base chalcone scaffold.
- [1] Liu, M., Wilairat, P., & Go, M. L. (2001). Antimalarial Alkoxylated and Hydroxylated Chalones: Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 44(25), 4443–4452. View Source
